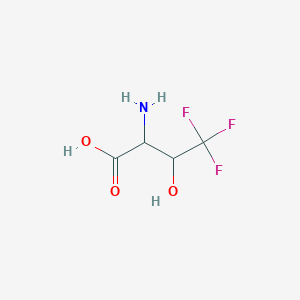

2-Amino-4,4,4-trifluoro-3-hydroxybutanoic acid

Description

2-Amino-4,4,4-trifluoro-3-hydroxybutanoic acid is a fluorinated β-hydroxy amino acid characterized by a trifluoromethyl group at the C4 position, a hydroxyl group at C3, and an amino group at C2 (Figure 1). Its molecular formula is C₄H₆F₃NO₃, with a molecular weight of 191.09 g/mol. The compound is chiral, existing in enantiomeric forms: (R)- and (S)-configurations.

Synthesis: The racemic form is synthesized via condensation of ethyl trifluoroacetate with malonic acid derivatives, followed by hydrolysis . Enantiomeric resolution is achieved using 1-phenylethylamine, yielding enantiomerically pure forms (>98% ee) through diastereomeric salt crystallization .

Applications: This compound serves as a chiral building block for organofluorine pharmaceuticals and agrochemicals. Its trifluoromethyl group enhances metabolic stability and lipophilicity, while the amino and hydroxyl groups enable peptide-like interactions .

Properties

IUPAC Name |

2-amino-4,4,4-trifluoro-3-hydroxybutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F3NO3/c5-4(6,7)2(9)1(8)3(10)11/h1-2,9H,8H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITYVCUQVLKIGEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)O)(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

434-38-8 | |

| Record name | 2-amino-4,4,4-trifluoro-3-hydroxybutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 2-Amino-4,4,4-trifluoro-3-hydroxybutanoic acid can be achieved through various synthetic routes. One common method involves the asymmetric synthesis of the compound using chiral catalysts to ensure the desired stereochemistry . The reaction conditions typically include the use of fluorinated precursors and specific reagents to introduce the trifluoromethyl group. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

2-Amino-4,4,4-trifluoro-3-hydroxybutanoic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into various reduced forms.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Drug Design

2-Amino-4,4,4-trifluoro-3-hydroxybutanoic acid serves as a versatile building block in the synthesis of peptidomimetics—compounds designed to mimic natural peptides while offering enhanced stability and biological activity. The incorporation of this amino acid into peptide sequences can improve binding affinity and selectivity, making it valuable in medicinal chemistry for creating effective therapeutic agents.

Case Study: Peptidomimetics Development

Research indicates that the trifluoromethyl groups in this compound may enhance hydrophobic interactions within peptide structures, contributing to conformational stability. This property is particularly beneficial for developing drugs that resist enzymatic degradation.

Synthesis of Fluorinated Compounds

In material science, this compound is utilized as a building block for synthesizing complex fluorinated compounds. These compounds are valuable for their unique properties such as thermal stability and chemical resistance . The ability to incorporate fluorine into materials can significantly enhance their performance in various applications.

Chromatographic Applications

The compound's unique properties make it suitable for use in analytical chemistry, particularly in chromatography. It can be employed as a derivatizing agent to improve the detection sensitivity of polar compounds during mass spectrometry analysis .

Data Summary Table

Mechanism of Action

The mechanism of action of 2-Amino-4,4,4-trifluoro-3-hydroxybutanoic acid involves its interaction with molecular targets, such as enzymes and proteins. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or modification of their activity . The pathways involved may include alterations in metabolic processes and signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Comparative Insights

Functional Group Impact: The amino group in this compound introduces basicity and hydrogen-bonding capacity, enhancing solubility in polar solvents compared to non-amino analogs like 4,4,4-trifluoro-3-hydroxybutanoic acid . Trifluoromethyl Group: Present in all compared compounds, this group increases lipophilicity and resistance to oxidative metabolism, making these compounds valuable in drug design .

Chirality and Resolution: Unlike its racemic non-amino counterpart, the target compound’s enantiomers are pharmacologically critical. The (S)-enantiomer exhibits a specific rotation of [α]ᴅ = +15.1° (EtOH), while the (R)-form shows [α]ᴅ = -2.3° .

Biological Activity: While fluorinated pyrimidines (e.g., 5-fluoro-2-amino-4,6-dichloropyrimidine) show nitric oxide (NO)-inhibitory activity (IC₅₀ = 2 μM) , similar data for this compound remain unreported.

Co-Crystal/Salt Formation: Analogous to 2-amino-4,6-dimethylpyrimidine, the amino and hydroxyl groups in the target compound may facilitate co-crystal formation with carboxylic acids (e.g., diclofenac), though experimental confirmation is needed .

Derivative Utility :

- The Boc-protected derivative (from ) highlights the compound’s adaptability in peptide synthesis, where protecting groups mitigate unwanted side reactions .

Biological Activity

2-Amino-4,4,4-trifluoro-3-hydroxybutanoic acid (commonly referred to as 2-AHB) is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural properties and biological activities. This article provides a comprehensive overview of the biological activity of 2-AHB, including synthesis methods, mechanism of action, and relevant case studies.

Chemical Structure and Properties

2-AHB is characterized by the presence of a trifluoromethyl group, which significantly influences its biological properties. The molecular formula is with a molecular weight of approximately 193.55 g/mol. The compound features an amino group, a hydroxyl group, and a trifluoromethyl group attached to a butanoic acid backbone.

1. Antiviral Activity

Recent studies have indicated that 2-AHB exhibits antiviral properties against coronaviruses. In vitro assays demonstrated that the compound can inhibit viral replication, suggesting its potential as a therapeutic agent in treating viral infections. Specifically, 2-AHB showed significant efficacy against strains of coronaviruses by disrupting their life cycle at various stages .

2. Anti-inflammatory Effects

In addition to its antiviral activity, 2-AHB has been reported to possess anti-inflammatory effects in murine models. Research involving the administration of 2-AHB to mice indicated a reduction in inflammatory markers and symptoms associated with inflammatory diseases. This suggests that the compound may be beneficial in managing conditions characterized by excessive inflammation .

3. Inhibition of Kynureninase

The compound has also been studied for its inhibitory effects on kynureninase, an enzyme involved in tryptophan metabolism. A study found that 2-AHB acts as a potent inhibitor of kynureninase with an inhibition constant (K(i)) of approximately 100 nM, indicating strong binding affinity . This inhibition could have implications for neurological disorders where kynurenine pathway dysregulation is observed.

The biological activities of 2-AHB can be attributed to its structural characteristics:

- Trifluoromethyl Group : The presence of this group enhances lipophilicity and metabolic stability, allowing for better interaction with biological targets.

- Hydroxyl and Amino Groups : These functional groups facilitate hydrogen bonding with enzymes and receptors, contributing to the compound's inhibitory effects on specific pathways.

Synthesis Methods

The synthesis of 2-AHB has been explored through various chemical routes:

- Trifluoromethylation Reactions : Utilizing α-trifluoroacetophenones as starting materials has proven effective in generating the desired amino acid structure.

- Reduction Techniques : Methods such as lithium aluminum hydride (LiAlH4) reductions have been employed to convert precursors into the final product with high yields .

Case Study 1: Antiviral Efficacy

A study evaluated the antiviral potential of 2-AHB against SARS-CoV-2 in vitro. Results showed that treatment with 2-AHB led to a significant decrease in viral load compared to untreated controls. The mechanism was hypothesized to involve interference with viral entry or replication processes.

Case Study 2: Inflammatory Response Modulation

In another study focusing on inflammatory responses, mice treated with 2-AHB demonstrated lower levels of cytokines associated with inflammation when compared to control groups. This suggests that the compound may modulate immune responses effectively.

Q & A

Q. Key Data :

- Yield: ~30% after resolution (60% of theoretical maximum) .

- Enantiopurity: ≥98% ee confirmed by Mosher’s method .

Advanced Question: How can enantiomeric purity be optimized for this compound?

Methodological Answer:

Enantiomeric purity is enhanced through diastereomeric salt resolution :

Crystallization : Dissolve racemic acid with (R)-1-phenylethylamine in absolute ethanol. The "unlike" salt (e.g., (S)-acid with (R)-amine) crystallizes preferentially .

Recrystallization : A second crystallization increases ee to ~98% .

Alternative Methods : Compare with enzymatic resolution (e.g., lipase-catalyzed saponification of esters), which is less scalable but avoids chiral auxiliaries .

Q. Critical Considerations :

- Solvent choice (ethanol optimal for salt solubility).

- Temperature control to prevent racemization during recovery.

Basic Question: What analytical techniques confirm structural and enantiomeric purity?

Methodological Answer:

- NMR/IR Spectroscopy : Confirm backbone structure (e.g., CF₃ group at δ ~110 ppm in ¹⁹F NMR; hydroxy and carboxylate peaks in IR) .

- Mosher’s Method : Derivatize the hydroxy group with Mosher’s acid chloride. Enantiomeric excess is determined via ¹H NMR splitting patterns or chiral HPLC .

- X-ray Crystallography : Resolve absolute configuration of diastereomeric salts .

Q. Case Study :

- 2-Amino-4,4-difluoro-3-hydroxybutanoic acid shows δ-opioid receptor binding (IC₅₀ = 120 nM) , while the trifluoro analog may exhibit enhanced metabolic stability but reduced solubility .

Advanced Question: How is this compound incorporated into proteins for mutagenesis studies?

Methodological Answer:

tRNA Aminoacylation : Chemically aminoacylate tRNAPheCUA using a hybrid dinucleotide (pdCpA) ligation strategy .

In Vitro Translation : Incorporate the fluorinated amino acid into peptides via ribosome-mediated synthesis.

Activity Assays : Compare mutant proteins (e.g., enzyme kinetics, thermal stability) to wild-type .

Q. Case Study :

- In peptide mimetics , the trifluoro group increases metabolic stability by resisting oxidative degradation .

Basic Question: What safety precautions are required for handling this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.